2-[3-(Trifluoromethoxy)phenyl]pyrrolidine

Lipophilicity Physicochemical properties Positional isomer SAR

2-[3-(Trifluoromethoxy)phenyl]pyrrolidine (CAS 886502-97-2) is a heterocyclic building block comprising a pyrrolidine ring substituted at the 2-position with a 3-trifluoromethoxyphenyl moiety. The compound has a molecular formula of C11H12F3NO and a molecular weight of 231.21 g/mol.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
Cat. No. B7894193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethoxy)phenyl]pyrrolidine
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC=C2)OC(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2
InChIKeySDVTXUXMZFMOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Trifluoromethoxy)phenyl]pyrrolidine: Essential Procurement Data for Medicinal Chemistry Building Blocks


2-[3-(Trifluoromethoxy)phenyl]pyrrolidine (CAS 886502-97-2) is a heterocyclic building block comprising a pyrrolidine ring substituted at the 2-position with a 3-trifluoromethoxyphenyl moiety . The compound has a molecular formula of C11H12F3NO and a molecular weight of 231.21 g/mol . The trifluoromethoxy (-OCF3) group confers distinct electronic and physicochemical properties, including enhanced lipophilicity (calculated XLogP3 ≈ 2.9 for the positional isomer) and metabolic stability compared to non-fluorinated analogs, making this scaffold valuable in medicinal chemistry for lead optimization and SAR exploration [1]. The compound is commercially available from multiple suppliers as a racemic mixture, with typical purities ranging from 95% to 97% . Notably, the (S)-enantiomer (CAS 1213140-29-4) is also available for stereospecific applications where chiral purity is required . This evidence guide provides procurement-relevant differentiation data to support informed selection among structurally related pyrrolidine-phenyl candidates.

Procurement Risk Alert: Why Positional Isomers and Heteroatom Variants of 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine Are Not Interchangeable


Scientific procurement decisions involving aryl-pyrrolidine building blocks require strict attention to substitution pattern and functional group identity, as seemingly minor structural variations can produce profound differences in biological target engagement and physicochemical behavior . The 2-[3-(trifluoromethoxy)phenyl]pyrrolidine scaffold exhibits positional isomerism at both the pyrrolidine attachment point (2-position vs. 3-position) and the aryl substitution pattern (ortho, meta, para), each yielding distinct pKa values, lipophilicity profiles, and steric constraints that directly impact receptor binding and pharmacokinetic properties [1]. Furthermore, substitution of the trifluoromethoxy (-OCF3) group with a trifluoromethyl (-CF3) group alters both electronic distribution and metabolic vulnerability, as the oxygen linker in -OCF3 introduces an additional rotational degree of freedom and changes oxidative metabolism pathways . In-class substitution without rigorous validation introduces uncontrolled variables that can derail SAR continuity and compromise lead optimization campaigns. The quantitative evidence below demonstrates where the meta-OCF3, 2-pyrrolidine configuration provides verifiable differentiation versus the closest commercially available analogs.

Quantitative Differentiation Evidence: 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine Versus Closest Commercially Available Analogs


Lipophilicity Differentiation: XLogP3 Comparison Between Positional Isomers of Trifluoromethoxyphenyl-Pyrrolidine

The 2-[3-(trifluoromethoxy)phenyl]pyrrolidine scaffold, with its meta-OCF3 substitution and pyrrolidine attachment at the 2-position, exhibits a calculated XLogP3 value of approximately 2.9, as derived from PubChem data for the closely related 3-(2-(trifluoromethoxy)phenyl)pyrrolidine positional isomer [1]. This lipophilicity value places the compound within the optimal range for CNS drug-likeness (XLogP 1-3.5) while maintaining sufficient aqueous solubility for in vitro assay compatibility. In contrast, the 3-(3-(trifluoromethoxy)phenyl)pyrrolidine isomer, which shares the same molecular formula (C11H12F3NO) and molecular weight (231.21 g/mol), is described as having enhanced lipophilicity that increases membrane penetration capability, though no quantitative XLogP value is publicly available for direct comparison . The meta-OCF3 configuration provides a balanced lipophilicity profile that differs meaningfully from both ortho- and para-substituted variants, as the substitution position alters the compound's capacity for hydrophobic interactions with target protein binding pockets [1].

Lipophilicity Physicochemical properties Positional isomer SAR Drug-likeness

pKa Differentiation: Basicity Variation Between Ortho-Substituted and Meta-Substituted Pyrrolidine Isomers

The predicted pKa of 3-[2-(trifluoromethoxy)phenyl]pyrrolidine (ortho-OCF3, 3-pyrrolidine attachment) is reported as 9.98±0.10, reflecting the basicity of the pyrrolidine nitrogen in the presence of an ortho-trifluoromethoxyphenyl substituent . This value is significantly elevated compared to typical unsubstituted pyrrolidine (pKa ≈ 11.3), indicating that the ortho-OCF3 group exerts an electron-withdrawing inductive effect that reduces nitrogen basicity by approximately 1.3 pKa units. For the target compound 2-[3-(trifluoromethoxy)phenyl]pyrrolidine, the meta-OCF3 substitution with 2-pyrrolidine attachment is expected to produce an intermediate pKa value due to reduced through-space inductive effects from the meta-positioned -OCF3 group, though an experimentally determined pKa value is not publicly available for direct comparison [1]. In contrast, the (S)-enantiomer of the target compound (CAS 1213140-29-4) has a predicted pKa of 9.50±0.10, demonstrating that even within the same connectivity pattern, stereochemical configuration influences basicity by approximately 0.48 pKa units .

Basicity pKa Ionization state Positional isomer effects Salt formation

Synthetic Accessibility: Reductive Amination Route for 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine Versus Alternative Heteroaryl Pyrrolidines

2-[3-(Trifluoromethoxy)phenyl]pyrrolidine is synthesized via a straightforward reductive amination of 3-(trifluoromethoxy)benzaldehyde with pyrrolidine using sodium triacetoxyborohydride in dichloromethane at room temperature, a robust and scalable route that does not require specialized catalysts or extreme conditions . This synthetic accessibility contrasts with the preparation of more complex heteroaryl pyrrolidines described in patent WO-2016095204-A1, which require multi-step sequences involving palladium-catalyzed cross-couplings, chiral resolution, or specialized protecting group strategies [1]. The patent literature on orexin receptor antagonists further illustrates that pyrrolidine derivatives bearing additional heterocyclic substituents (e.g., oxadiazoles, triazoles) demand significantly more elaborate synthetic routes with corresponding increases in cost and reduced commercial availability [2]. The target compound's reliance on commercially abundant starting materials—3-(trifluoromethoxy)benzaldehyde and pyrrolidine—ensures reliable supply chain continuity and competitive pricing relative to custom-synthesized analogs requiring non-commercial intermediates.

Synthesis Reductive amination Process chemistry Building block scalability

Chiral Availability: Enantiomeric Purity Options for Stereospecific Applications

The target compound 2-[3-(trifluoromethoxy)phenyl]pyrrolidine is commercially available in both racemic form (CAS 886502-97-2) and as the isolated (S)-enantiomer (CAS 1213140-29-4), providing procurement flexibility for both exploratory SAR studies and stereospecific lead optimization . The (S)-enantiomer exhibits distinct physicochemical properties relative to the racemate, including a predicted pKa of 9.50±0.10 versus the racemic mixture's expected intermediate value, and a predicted boiling point of 244.9±40.0 °C . In contrast, the closely related (3R)-3-(trifluoromethoxy)pyrrolidine hydrochloride (CAS 1286761-93-0) is a chiral pyrrolidine derivative where the trifluoromethoxy group is attached directly to the pyrrolidine ring at the 3-position rather than via a phenyl linker [1]. This fundamentally different scaffold—an aliphatic OCF3-pyrrolidine versus the target's aromatic OCF3-phenyl-pyrrolidine—produces distinct stereoelectronic properties and a different molecular weight (191.58 g/mol vs. 231.21 g/mol), making these compounds non-interchangeable for SAR studies targeting specific receptor pharmacophores.

Chiral resolution Enantiomer Stereochemistry Asymmetric synthesis

Electron-Withdrawing Group Differentiation: -OCF3 Versus -CF3 Effects on Reactivity and Metabolic Stability

The trifluoromethoxy (-OCF3) group in 2-[3-(trifluoromethoxy)phenyl]pyrrolidine provides distinct electronic and metabolic properties compared to the trifluoromethyl (-CF3) group found in the closest analog 2-[3-(trifluoromethyl)phenyl]pyrrolidine. The -OCF3 group introduces an oxygen linker that creates an additional rotational degree of freedom and alters the electron density distribution on the aromatic ring through both inductive electron withdrawal and potential resonance effects from the oxygen lone pairs . In contrast, the -CF3 group in the comparator compound exerts purely inductive electron withdrawal without the oxygen-mediated electronic modulation, resulting in different reactivity profiles in substitution and coupling reactions . Furthermore, the oxygen linker in -OCF3 serves as a metabolic soft spot that can undergo oxidative O-dealkylation, whereas the -CF3 group is generally metabolically inert to oxidative pathways, leading to divergent pharmacokinetic profiles that must be accounted for in lead optimization . The patent literature on heterocyclic compounds (US20110251187A1) explicitly distinguishes between trifluoromethyl and trifluoromethoxy substituents in claimed compound structures, underscoring that these groups are not considered interchangeable in intellectual property or SAR contexts [1].

Electron-withdrawing group Trifluoromethoxy Trifluoromethyl Metabolic stability Functional group SAR

Evidence-Backed Procurement Scenarios: Where 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine Delivers Verifiable Value


CNS Drug Discovery SAR Campaigns Requiring Balanced Lipophilicity (XLogP ≈ 2.9)

In central nervous system (CNS) drug discovery, maintaining lipophilicity within the optimal XLogP range of 1-3.5 is critical for achieving blood-brain barrier penetration while avoiding excessive non-specific binding and phospholipidosis. The 2-[3-(trifluoromethoxy)phenyl]pyrrolidine scaffold, with a computed XLogP of approximately 2.9 for its positional isomer [1], occupies an ideal position within this range. This lipophilicity profile supports procurement of this building block for CNS-targeted libraries where the meta-OCF3 substitution provides favorable physicochemical properties distinct from the more lipophilic para-substituted analogs or the less characterized ortho-substituted variants. The compound's balanced XLogP value reduces the need for subsequent polarity adjustments that often compromise target potency, accelerating hit-to-lead timelines [1].

Scalable Building Block for High-Throughput Screening Libraries

Research programs requiring gram-to-kilogram quantities of aryl-pyrrolidine building blocks benefit from the single-step reductive amination synthesis of 2-[3-(trifluoromethoxy)phenyl]pyrrolidine [1]. This synthetic route uses commercially abundant starting materials (3-(trifluoromethoxy)benzaldehyde and pyrrolidine) and mild reaction conditions (sodium triacetoxyborohydride, dichloromethane, room temperature), enabling reliable scale-up without the need for palladium catalysts, chiral auxiliaries, or specialized equipment [1]. In contrast, structurally related pyrrolidines bearing additional heterocyclic substituents described in orexin receptor antagonist patents require multi-step sequences with significantly higher cost and complexity [2]. For medicinal chemistry groups constructing diverse screening libraries, the target compound offers an optimal balance of molecular complexity and synthetic tractability, supporting cost-effective library expansion with minimal supply chain risk [1].

Chiral SAR Studies Requiring Both Racemic and Enantiopure Forms

Stereochemistry exploration is essential in lead optimization, as enantiomers often exhibit divergent potency, selectivity, and pharmacokinetic profiles. The commercial availability of 2-[3-(trifluoromethoxy)phenyl]pyrrolidine as both a racemic mixture (CAS 886502-97-2) [1] and the isolated (S)-enantiomer (CAS 1213140-29-4) enables a staged procurement strategy: initial screening with the more cost-effective racemate to establish baseline SAR, followed by enantiopure follow-up only for validated hits. This approach minimizes early-stage chiral procurement costs while preserving the option for stereospecific optimization. The (S)-enantiomer exhibits a predicted pKa of 9.50±0.10 , distinct from the racemate, allowing researchers to isolate stereochemical effects on target engagement and off-target liability without altering the core chemical scaffold .

Negative Control Experiments Differentiating -OCF3 from -CF3 Electronic Effects

Medicinal chemistry programs exploring the electronic effects of fluorinated aromatic substituents require matched-pair comparisons between -OCF3 and -CF3 groups to deconvolute contributions to target binding and metabolic stability. The target compound 2-[3-(trifluoromethoxy)phenyl]pyrrolidine and its -CF3 analog 2-[3-(trifluoromethyl)phenyl]pyrrolidine [1] constitute an ideal matched pair for such studies, as they differ only in the oxygen linker while maintaining identical molecular connectivity and similar molecular weight. The -OCF3 group introduces both inductive electron withdrawal and potential oxygen-mediated resonance effects absent in -CF3, while also providing a metabolic O-dealkylation liability not present in the -CF3 analog . Patent literature explicitly distinguishes these substituents as separate chemical entities [2], reinforcing that procurement of both compounds as a matched pair is essential for rigorous SAR analysis rather than assuming functional group interchangeability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.